Deoxydihydroartemisinin (a,b Mixture)

Description

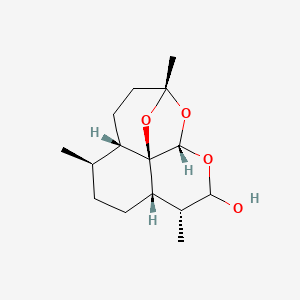

Structure

2D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-/m1/s1 |

InChI Key |

JQGOBHOUYKYFPD-ZDGBRWEXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxydihydroartemisinin can be synthesized through various chemical reactions starting from artemisinin. One common method involves the reduction of artemisinin using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of deoxydihydroartemisinin involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced chemical reactors and purification techniques is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Deoxydihydroartemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of deoxydihydroartemisinin, which can have different biological activities and properties.

Scientific Research Applications

Medicine: It is primarily known for its antimalarial properties. Research has also shown its potential in treating other diseases, such as cancer and inflammatory conditions.

Biology: Studies have explored its effects on cellular processes, including oxidative stress and hypoxia modulation.

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Industry: Its derivatives are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which deoxydihydroartemisinin exerts its effects involves the generation of reactive oxygen species (ROS) and the modulation of cellular pathways. It targets specific molecular pathways related to oxidative stress and hypoxia, leading to the inhibition of parasite growth in malaria and the regulation of immune responses in cancer and inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Key Compounds for Comparison:

Artemisinin : The parent compound with a sesquiterpene backbone and an endoperoxide bridge.

Dihydroartemisinin (DHA) : A reduced, bioactive derivative retaining the endoperoxide.

Deoxyartemisinin : Lacks the endoperoxide but retains the lactone ring.

10-Deoxoartemisinin : A derivative missing both the endoperoxide and a ketone group.

Table 1: Structural and Functional Differences

| Compound | Endoperoxide | Lactone Ring | Bioactivity (Antimalarial) | Key Metabolic Pathway |

|---|---|---|---|---|

| Artemisinin | Yes | Yes | Active | Hepatic CYP450 |

| Dihydroartemisinin | Yes | Yes | Highly Active | Further hydroxylation |

| Deoxydihydroartemisinin | No | Yes | Inactive | Terminal metabolite |

| Deoxyartemisinin | No | Yes | Inactive | Hepatic CYP450 |

| 10-Deoxoartemisinin | No | Yes | Inactive | Reduction/oxidation |

Pharmacokinetic and Bioavailability Comparisons

Metabolic Pathways and Context-Dependent Behavior

Therapeutic Implications and Off-Target Effects

While inactive against malaria, deoxydihydroartemisinin and related derivatives have shown anti-leishmanial activity in vitro. For example, fluorophenyl-artemisinin derivatives exhibit efficacy against Leishmania donovani comparable to amphotericin B . However, these effects are mechanistically distinct from antimalarial action and require further validation in vivo.

Biological Activity

Deoxydihydroartemisinin (DHA) is a derivative of artemisinin, a well-known antimalarial compound. This article explores the biological activity of Deoxydihydroartemisinin (a,b mixture), focusing on its antimalarial, anticancer, and other therapeutic potentials, supported by recent research findings, data tables, and case studies.

Overview of Deoxydihydroartemisinin

Deoxydihydroartemisinin is synthesized through the reduction of artemisinin and exhibits significant biological activities. It is primarily recognized for its antimalarial properties but has also shown potential in treating various cancers and other diseases.

Antimalarial Activity

Deoxydihydroartemisinin retains the potent antimalarial activity characteristic of its parent compound, artemisinin. The mechanism of action involves the formation of reactive free radicals that interact with heme and parasite proteins, leading to the inhibition of hemozoin production and ultimately causing parasite death.

Key Research Findings

- A study reported that Deoxydihydroartemisinin exhibits an IC50 value of 133 nM against Plasmodium falciparum, demonstrating its effectiveness in vitro .

- Another investigation highlighted the conversion of artemisinin derivatives into various metabolites, including Deoxydihydroartemisinin, which were tested for antimalarial efficacy. The results indicated that these derivatives maintained comparable activity to artemisinin itself .

Anticancer Activity

Recent studies have also explored the anticancer potential of Deoxydihydroartemisinin. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Case Studies

- A series of dihydroartemisinin derivatives were synthesized and tested against various cancer cell lines. The results showed significant anti-proliferative effects, particularly in multidrug-resistant cancer cells .

- In vitro studies indicated that certain hybrids of Deoxydihydroartemisinin exhibited enhanced cytotoxicity against cancer cells compared to individual compounds, suggesting a synergistic effect .

Other Biological Activities

Beyond its antimalarial and anticancer properties, Deoxydihydroartemisinin has been investigated for additional biological activities:

- Anti-inflammatory Effects : Research indicates that DHA can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Antiviral Properties : Some studies suggest that DHA may possess antiviral activity, although this area requires further investigation .

Data Summary

The following table summarizes key findings regarding the biological activities of Deoxydihydroartemisinin:

Q & A

Q. What frameworks support the integration of contradictory findings in meta-analyses of Deoxydihydroartemisinin (a,b Mixture) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.